molecular formula C38H64NaO49S7 B1674382 Idraparinux CAS No. 162610-17-5

Idraparinux

Número de catálogo: B1674382
Número CAS: 162610-17-5
Peso molecular: 1552.3 g/mol
Clave InChI: LRWRCXOPMFQZNL-QIEZGXCVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Glycosylation and Oxidation

The synthesis of idraparinux involves sequential glycosylation reactions with monosaccharide/di-saccharide building blocks:

  • Oxidation of diol intermediates : Selective oxidation of the l-idose-containing diol 11 to iduronide acceptor 12 uses TEMPO/BAIB (bis(acetoxy)iodo)benzene) under mild conditions .

  • Glycosylation efficiency : Disaccharide acceptors 12 and 14 react with F-monosaccharide donors 15 to form trisaccharides 20–22 with yields dependent on steric and electronic factors .

O-Sulfation Challenges

Final sulfation steps require rigorous conditions:

Reaction StepReagentTimeYield
O-Sulfation of 35 SO₃·Et₃N (excess)Prolonged (>24h)Moderate
  • Key observation : Sulfation of hydroxyl groups in 35 is unexpectedly sluggish, necessitating 5–10 equivalents of SO₃·Et₃N .

  • Side reactions : Competing sulfonic acid ester hydrolysis may occur under basic conditions, requiring precise pH control .

Deprotection Strategies

  • Zemplén deacetylation : Removes acetyl groups under basic conditions (e.g., NaOMe/MeOH) .

  • Catalytic hydrogenolysis : Cleaves benzyl ethers using H₂/Pd-C, achieving >90% yield for intermediate 35 .

Factor Xa Inhibition Kinetics

This compound enhances antithrombin (AT)-mediated inhibition of factor Xa:

ParameterValueConditions
Kd (AT binding)0.3 nMpH 7.4, 25°C
Second-order rate constant (k₂)1.2 × 10⁷ M⁻¹s⁻¹[AT] = 1.5×[this compound]
  • Mechanism : Binds AT through high-affinity pentasaccharide sequence, inducing conformational changes that accelerate factor Xa inhibition .

Competitive Binding Studies

  • Thrombin inhibition : this compound shows no direct thrombin inhibition but competes with α-NAPAP derivatives for AT binding (Ki ~ 15 nM) .

  • Selectivity : 1000-fold greater affinity for factor Xa over thrombin due to structural constraints of the pentasaccharide-AT complex .

Hydrolytic Stability

  • Sulfate esters : Resistant to enzymatic hydrolysis by sulfatases at physiological pH .

  • Glycosidic bonds : Stable under acidic conditions (pH > 3) but undergo cleavage in concentrated HCl/MeOH .

Thermal Degradation

  • TGA analysis : Decomposition initiates at 210°C with mass loss corresponding to sulfate group elimination .

Comparative Reactivity

FeatureThis compoundFondaparinux
Sulfation pattern7 sulfate groups5 sulfate groups
Half-life (human)130 h17 h
Synthetic complexityHigh (modular assembly) Moderate (linear synthesis)

Aplicaciones Científicas De Investigación

Treatment and Prevention of Venous Thromboembolism (VTE)

Idraparinux has been primarily investigated for its efficacy in treating VTE, including deep vein thrombosis (DVT) and pulmonary embolism (PE). Clinical trials have demonstrated that this compound is effective in preventing recurrent VTE. For instance, the PERSIST trial indicated that a dose of 2.5 mg was at least as effective as existing oral anticoagulants, with potential benefits in safety and patient convenience .

Long-Term Prevention of Stroke in Atrial Fibrillation

This compound was also evaluated for long-term stroke prevention in patients with atrial fibrillation. The Phase III AMADEUS trial aimed to compare this compound with traditional vitamin K antagonists like warfarin. Although this compound showed comparable efficacy, it was associated with a higher incidence of clinically relevant bleeding events, leading to the early termination of the trial .

Comparison with Other Anticoagulants

In comparative studies such as the Van Gogh trials, this compound was tested against standard oral anticoagulant therapies. Results varied; while some studies indicated fewer clinically relevant bleeding incidents with this compound, others reported increased mortality rates in certain patient groups .

Development of Idrabiotaparinux

To address the safety concerns associated with this compound, a modified version called idrabiotaparinux was developed. This compound includes a biotin moiety that allows for neutralization in cases of overdose or excessive anticoagulation effects, which is a significant advancement in managing potential side effects . Idrabiotaparinux is currently under investigation for its efficacy in preventing recurrent VTE.

Table 1: Summary of Key Clinical Trials Involving this compound

Study NamePurposeParticipantsKey Findings
PERSISTCompare this compound with oral anticoagulants2,283Effective in preventing recurrent VTE
AMADEUSLong-term stroke prevention in atrial fibrillation4,576Higher bleeding risk led to early termination
Van Gogh DVTLong-term treatment of DVT2,904Achieved primary endpoint; fewer clinically relevant bleeds
EQUINOXCompare biotinylated this compound with this compound757Similar efficacy between both drugs
CASSIOPEACompare biotinylated this compound with warfarin3,200Ongoing evaluation; results pending

Case Study Insights

  • Elderly Patients : Clinical observations noted that elderly patients exhibited a higher risk of bleeding when treated with this compound, underscoring the need for careful patient selection and monitoring during treatment .
  • Renal Impairment : Patients with renal impairment also faced increased risks of adverse effects when receiving this compound therapy. This necessitates dose adjustments and close monitoring to mitigate potential complications .

Propiedades

Key on ui mechanism of action

Idraparinux sodium is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa, injectable subcutaneously.

Número CAS

162610-17-5

Fórmula molecular

C38H64NaO49S7

Peso molecular

1552.3 g/mol

Nombre IUPAC

nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C38H64O49S7.Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;/m1./s1

Clave InChI

LRWRCXOPMFQZNL-QIEZGXCVSA-N

SMILES

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O

SMILES isomérico

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na]

SMILES canónico

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na]

Apariencia

Solid powder

Pictogramas

Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

idraparinux
idraparinux sodium
ORG 34006
ORG-34006
SANORG 34006
SANORG-34006
SR 34006
SR-34006
SR34006

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idraparinux
Reactant of Route 2
Idraparinux
Reactant of Route 3
Idraparinux
Reactant of Route 4
Idraparinux
Reactant of Route 5
Idraparinux
Reactant of Route 6
Idraparinux

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.